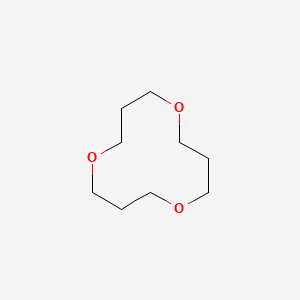

1,5,9-Trioxacyclododecane

Description

Properties

CAS No. |

294-82-6 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,5,9-trioxacyclododecane |

InChI |

InChI=1S/C9H18O3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2 |

InChI Key |

VHWMQWZUNGLUCL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCCOCCCOC1 |

Origin of Product |

United States |

Preparation Methods

1,5,9-Trioxacyclododecane can be synthesized through several methods. One common synthetic route involves the reaction of oxetane with itself or with 3,3-dimethyloxetane. This reaction typically occurs under conditions that favor the formation of the cyclic ether structure. The reaction can be catalyzed by acids or bases, and the yield can be optimized by controlling the reaction temperature and time .

In industrial settings, the production of 1,5,9-Trioxacyclododecane often involves the use of high-purity starting materials and precise control of reaction conditions to ensure a high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

1,5,9-Trioxacyclododecane undergoes various chemical reactions, including complexation, oxidation, and substitution reactions.

Complexation: This compound is known for its ability to form stable complexes with lithium ions.

Oxidation: Under certain conditions, 1,5,9-Trioxacyclododecane can undergo oxidation reactions, leading to the formation of various oxidized products.

Substitution: The compound can also participate in substitution reactions, where one or more of the hydrogen atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

Medicinal Chemistry Applications

1,5,9-Trioxacyclododecane has been investigated for its potential as a drug delivery system and therapeutic agent. Its ability to form stable complexes with metal ions enhances its utility in biomedical applications.

- Metal Ion Complexation : The compound can chelate metal ions, which is crucial for developing agents that target specific biological pathways. For instance, it has shown promise in mediating iron uptake in biological systems, mimicking natural siderophores like enterobactin .

- Anticancer Activity : Studies have indicated that derivatives of 1,5,9-trioxacyclododecane exhibit significant anticancer properties. For example, a derivative was tested against liver cancer cells and showed promising results . The mechanism of action involves the induction of apoptosis in cancer cells.

- Neuroprotective Effects : Certain derivatives have been explored for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Materials Science Applications

The unique structure of 1,5,9-trioxacyclododecane allows it to be utilized in various materials science applications.

- Polymer Chemistry : The compound serves as a building block for synthesizing new polymers with tailored properties. Its ability to form cross-linked structures enhances the mechanical strength and thermal stability of polymeric materials.

- Nanotechnology : Research has indicated that 1,5,9-trioxacyclododecane can be incorporated into nanocarriers for drug delivery systems. These nanocarriers improve the solubility and bioavailability of poorly soluble drugs .

Environmental Chemistry Applications

In environmental chemistry, 1,5,9-trioxacyclododecane has been studied for its potential in remediation processes.

- Pollutant Adsorption : The compound's ability to interact with various pollutants makes it suitable for developing adsorbents that can remove heavy metals from wastewater. Its chelating properties allow it to bind effectively with toxic metals like lead and cadmium .

- Sustainable Chemistry : There is ongoing research into using 1,5,9-trioxacyclododecane as a biodegradable alternative in chemical processes that typically rely on non-degradable compounds. This could lead to more sustainable practices in industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 1,5,9-Trioxacyclododecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, forming a stable complex that can be used in various applications. This complexation process is highly selective, allowing the compound to be used in applications that require specific ion transport or separation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic Hydrocarbon Analog: 1,5,9-Cyclododecatriene

While sharing the same 12-membered ring size, 1,5,9-cyclododecatriene is a fully hydrocarbon compound with three conjugated double bonds. Unlike 1,5,9-trioxacyclododecane, it lacks oxygen atoms and cannot participate in metal coordination. Instead, it is a degradation product of hexabromocyclododecane (HBCD) in anaerobic environments, formed via sequential debromination pathways involving microbial activity . This highlights the critical role of oxygen atoms in 1,5,9-trioxacyclododecane’s coordination chemistry, which is absent in its hydrocarbon counterpart.

| Property | 1,5,9-Trioxacyclododecane | 1,5,9-Cyclododecatriene |

|---|---|---|

| Functional Groups | Three ether oxygens | Three conjugated double bonds |

| Coordination Ability | Binds Li⁺ tetrahedrally | No metal coordination |

| Key Role | Ligand in organometallic complexes | Intermediate in HBCD degradation |

Acyclic Trioxa Compounds: 11-Azido-3,6,9-trioxaundecan-1-amine

Linear trioxa compounds like 11-azido-3,6,9-trioxaundecan-1-amine share the presence of three ether oxygen atoms but lack the macrocyclic structure of 1,5,9-trioxacyclododecane. The acyclic backbone reduces preorganization, limiting its ability to form stable metal complexes. Such compounds are often used as flexible linkers or precursors in organic synthesis rather than as selective ligands . For example, azide-functionalized trioxa compounds are employed in click chemistry, whereas 1,5,9-trioxacyclododecane’s rigid ring enhances its specificity for small cations like Li⁺.

| Property | 1,5,9-Trioxacyclododecane | 11-Azido-3,6,9-trioxaundecan-1-amine |

|---|---|---|

| Structure | Macrocyclic | Linear with terminal azide |

| Preorganization | High (rigid ring) | Low (flexible chain) |

| Primary Application | Metal-ion coordination | Click chemistry, synthetic intermediates |

Coordination Chemistry: Comparison with Crown Ethers

12-crown-4 preferentially binds Li⁺ via four oxygen donors in a planar arrangement, whereas 1,5,9-trioxacyclododecane’s three-oxygen scaffold enforces tetrahedral geometry with an additional anion (e.g., SCN⁻) completing the coordination sphere . This difference underscores how oxygen count and spacing dictate cation selectivity and binding mode.

Biological Activity

1,5,9-Trioxacyclododecane, also known as 2,6,10-trioxo-1,5,9-trioxacyclododecane, is a cyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and various applications based on recent research findings.

Chemical Structure and Properties

1,5,9-Trioxacyclododecane is characterized by its unique cyclic structure that includes three ether linkages and a trione functional group. This structure contributes to its ability to form complexes with metal ions, particularly iron. The compound is often studied for its chelating properties, which are crucial in biological systems where metal ion homeostasis is vital.

Iron Chelation

One of the primary biological activities of 1,5,9-trioxacyclododecane is its ability to chelate iron ions. This property is significant in various biological contexts:

- Siderophore Activity : The compound acts similarly to siderophores, which are molecules that bind and transport iron in microorganisms. Research indicates that derivatives of 1,5,9-trioxacyclododecane can effectively sequester iron(III) ions from solutions. The chelation efficiency can be quantified using spectrophotometric methods to measure the formation of iron complexes .

- Potential Therapeutic Applications : Due to its iron-chelating ability, 1,5,9-trioxacyclododecane has potential applications in treating conditions related to iron overload, such as hemochromatosis or thalassemia. By reducing free iron levels in the body, it may help mitigate oxidative stress and related damage.

Antimicrobial Activity

Preliminary studies suggest that 1,5,9-trioxacyclododecane exhibits antimicrobial properties. Its ability to disrupt metal ion availability can inhibit the growth of certain bacteria and fungi that rely on these ions for their metabolism. Further investigations are needed to elucidate the specific mechanisms involved in this antimicrobial activity.

Synthesis and Characterization

The synthesis of 1,5,9-trioxacyclododecane typically involves multi-step organic reactions. Recent studies have focused on optimizing these synthesis routes to improve yield and purity:

- Synthesis Routes : Various synthetic pathways have been explored using different reagents and conditions. For instance, the use of superacidic media has been investigated to enhance the formation of the desired cyclic structure .

- Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds . These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity.

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Iron Chelation | Binds and sequesters iron ions; potential use in treating iron overload. |

| Antimicrobial Activity | Inhibits growth of certain bacteria and fungi through metal ion disruption. |

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1,5,9-Trioxacyclododecane and its metal complexes?

To confirm structural integrity and coordination geometry, use complementary techniques:

- X-ray crystallography : Resolve atomic positions and bond parameters. For example, a lithium complex with 1,5,9-Trioxacyclododecane was analyzed using MoKα radiation, yielding bond lengths (Li–O: 1.910–1.946 Å, Li–N: 1.958 Å) and angles consistent with tetrahedral coordination .

- NMR spectroscopy : Assess ligand symmetry and dynamic behavior. Discrepancies between NMR (suggesting D₃ symmetry) and crystallographic data (C₃ symmetry) highlight the need for multi-method validation .

- Elemental analysis : Verify purity and stoichiometry, particularly for synthetic intermediates.

Q. How can researchers design experiments to study the coordination behavior of 1,5,9-Trioxacyclododecane with alkali metals?

- Synthesis protocols : Prepare metal complexes under inert conditions (e.g., argon) to avoid oxidation. Use polar solvents like THF or dichloromethane for ligand dissolution.

- Titration calorimetry : Quantify binding constants and thermodynamic parameters.

- Single-crystal growth : Optimize solvent evaporation or diffusion methods to obtain high-quality crystals for diffraction studies. For example, slow cooling to -150°C facilitated structural determination of a lithium complex .

Advanced Research Questions

Q. What experimental design strategies are optimal for investigating the catalytic activity of 1,5,9-Trioxacyclododecane derivatives in epoxidation reactions?

- Central composite design (CCD) : Systematically vary parameters like temperature (50–70°C), catalyst loading (0.05–0.13 g/mmol), and reaction time (30–60 min) to optimize conversion rates. Statistical software (e.g., Statistica) can model response surfaces and identify significant factors .

- Catalyst screening : Compare Mo(CO)₆ and Ti-SBA-15/WG-12 systems. Note that W-SBA-15 failed due to lack of W incorporation, underscoring the need for post-synthesis validation (e.g., UV-Vis, EDX) .

- Kinetic studies : Monitor epoxide yield via GC-MS or HPLC, and correlate with catalyst turnover numbers.

Q. How can computational methods complement experimental data in elucidating the conformational dynamics of 1,5,9-Trioxacyclododecane?

- Molecular dynamics (MD) simulations : Model ring flexibility and ligand-metal interactions. Compare simulated NMR chemical shifts with experimental data to validate conformational ensembles.

- Density functional theory (DFT) : Calculate electronic structures, bond dissociation energies, and transition states for epoxidation mechanisms.

- Phase annealing in crystallography : Use programs like SHELX-90 to refine large structures. Direct methods with negative quartet relations improve phase determination accuracy, particularly for low-symmetry systems .

Q. What methodologies are effective in resolving contradictions between NMR spectroscopy and X-ray diffraction data in structural studies of 1,5,9-Trioxacyclododecane complexes?

- Multi-technique triangulation : Combine NMR (solution-state dynamics), X-ray (solid-state geometry), and IR spectroscopy (bond vibrations) to reconcile discrepancies. For example, NMR suggested D₃ symmetry for a lithium complex, while X-ray confirmed C₃ symmetry, attributed to solid-state packing effects .

- Variable-temperature NMR : Probe temperature-dependent conformational changes that may explain symmetry mismatches.

- High-resolution crystallography : Collect data at atomic resolution (<1.0 Å) to detect subtle structural distortions.

Methodological Notes

- Data validation : Use triangulation (e.g., spectroscopic, crystallographic, computational) to ensure reliability .

- Statistical rigor : Apply factorial designs for multi-variable experiments to isolate factor effects and reduce confounding variables .

- Ethical reporting : Disclose analytical limitations (e.g., unresolved hydrogen positions in X-ray studies) to maintain transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.